molecular formula C17H16N4OS B12521916 1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one CAS No. 821783-93-1

1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one

Cat. No.: B12521916
CAS No.: 821783-93-1
M. Wt: 324.4 g/mol
InChI Key: GDRHTKHOBWKHKZ-UHFFFAOYSA-N
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Description

1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one is a complex organic compound featuring a thiophene ring substituted with a pyrazine moiety, which is further functionalized with a pyridine group

Preparation Methods

The synthesis of 1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: Starting from a suitable precursor, the pyrazine ring is constructed through cyclization reactions.

    Substitution Reactions: The thiophene ring is introduced via substitution reactions, often using halogenated thiophenes and appropriate nucleophiles.

    Functionalization: The pyridine group is attached through further substitution reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyrazine rings.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-(2-(Pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol): This compound also features a pyridine ring but differs in its core structure.

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but have different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

821783-93-1

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

1-[5-[5-(2-pyridin-4-ylethylamino)pyrazin-2-yl]thiophen-2-yl]ethanone

InChI

InChI=1S/C17H16N4OS/c1-12(22)15-2-3-16(23-15)14-10-21-17(11-20-14)19-9-6-13-4-7-18-8-5-13/h2-5,7-8,10-11H,6,9H2,1H3,(H,19,21)

InChI Key

GDRHTKHOBWKHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CN=C(C=N2)NCCC3=CC=NC=C3

Origin of Product

United States

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